![molecular formula C10H20OS2 B14399316 [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-59-1](/img/structure/B14399316.png)
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is a chemical compound with the molecular formula C10H20OS2 It is characterized by its unique structure, which includes a dithiolan ring and a hexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the hexyl side chain. One common method involves the reaction of a suitable dithiol with an epoxide under acidic conditions to form the dithiolan ring. The hexyl group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Applications De Recherche Scientifique
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,4S)-2-Hexyl-1,3-dithiolane-4-yl]methanol: Similar structure but with a dithiolane ring instead of a dithiolan ring.
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both a dithiolan ring and a hexyl side chain
Propriétés
Numéro CAS |
88101-59-1 |
|---|---|
Formule moléculaire |
C10H20OS2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
[(2R,4S)-2-hexyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
CFAMWBDETNBEJU-VHSXEESVSA-N |
SMILES isomérique |
CCCCCC[C@@H]1SC[C@@H](S1)CO |
SMILES canonique |
CCCCCCC1SCC(S1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


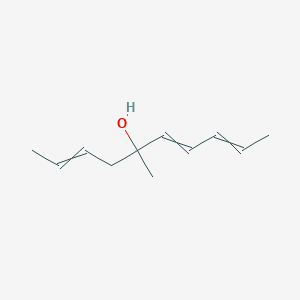
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
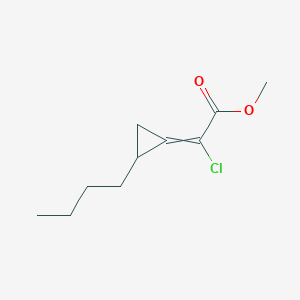

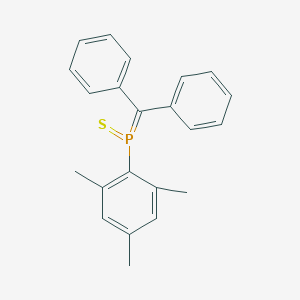
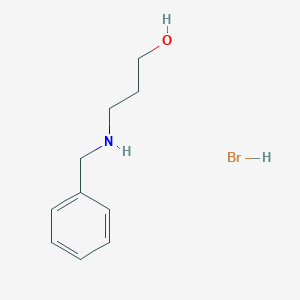
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
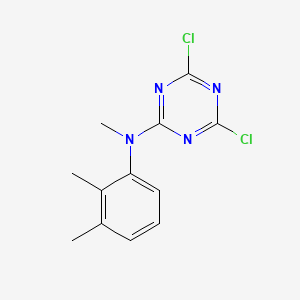


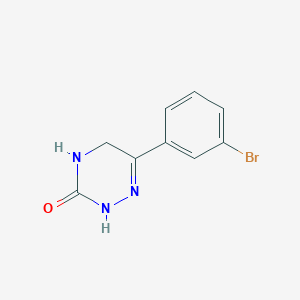
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)


